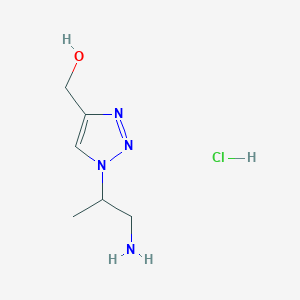

(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Historical Context and Development of 1,2,3-Triazole Chemistry

The exploration of 1,2,3-triazole chemistry began in the early 20th century with the pioneering work of Otto Dimroth and Gustav Fester, who first synthesized 1,2,3-triazole derivatives via thermal reactions involving hydrazoic acid and acetylene. The advent of click chemistry in the 21st century revolutionized triazole synthesis, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed methods (RuAAC), which enabled regioselective formation of 1,4- and 1,5-disubstituted triazoles, respectively. These advancements laid the groundwork for synthesizing complex triazole derivatives, including (1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, which emerged as a structurally unique compound with a methanol substituent at the 4-position and an aminopropyl side chain at the 1-position.

Significance in Heterocyclic Chemistry

1,2,3-Triazoles occupy a pivotal role in heterocyclic chemistry due to their aromaticity, dipole interactions, and capacity for hydrogen bonding. The compound’s triazole core exhibits π-electron delocalization across the five-membered ring, conferring stability and reactivity. The presence of three nitrogen atoms allows for diverse intermolecular interactions, making it a versatile scaffold in drug design and materials science. For example, the methanol group at the 4-position enhances solubility, while the aminopropyl side chain introduces basicity, enabling protonation under physiological conditions. These features underscore its utility as a pharmacophore in medicinal chemistry and a building block in polymer synthesis.

Classification Within Triazole Derivatives

This compound belongs to the 1H-1,2,3-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 3. Unlike 1,2,4-triazoles, which exhibit tautomerism, 1H-1,2,3-triazoles maintain a fixed hydrogen position at N1, ensuring structural predictability. Its classification is further defined by:

- Functional Groups : The primary amine (-NH₂) on the propyl chain and the hydroxyl (-OH) group on the methanol substituent enable diverse chemical modifications, such as acylation or esterification.

- Chirality : The aminopropyl side chain introduces a chiral center at the C2 position, potentially influencing biological activity and crystallization behavior.

- Salt Form : As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media compared to its free base form.

Research Scope and Objectives

Current research on this compound focuses on three areas:

- Synthetic Optimization : Developing scalable CuAAC protocols to improve yield and purity, particularly for large-scale pharmaceutical applications.

- Biological Applications : Investigating its role as a bioisostere for amide bonds in protease inhibitors or kinase modulators, leveraging its hydrogen-bonding capacity.

- Materials Science : Exploring its use in polymer crosslinking, where the triazole ring’s thermal stability and the methanol group’s hydrophilicity enhance material properties.

Table 2: Comparative Analysis of Triazole Derivatives

Properties

IUPAC Name |

[1-(1-aminopropan-2-yl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.ClH/c1-5(2-7)10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXNQVRPNSYJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=C(N=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:

The core methodology for synthesizing 1,2,3-triazol-4-yl derivatives involves the CuAAC reaction, which is highly efficient, regioselective, and compatible with various functional groups. This reaction typically starts with azide and alkyne precursors, which undergo cycloaddition in the presence of copper(I) catalysts to form the triazole ring.

Application to the Target Compound:

- Starting Materials:

- An azide precursor bearing the amino-propan-2-yl group, such as azidomethaneboronates or azidoalkyl derivatives, which can be synthesized via nucleophilic substitution of halogenated intermediates with sodium azide.

- A terminal alkyne functionalized with the desired substituents, such as propargyl alcohol derivatives, to introduce the methanol moiety at the 4-position of the triazole.

-

- Catalysis with copper sulfate (CuSO₄) reduced in situ by sodium ascorbate.

- Solvent system: A mixture of tert-butanol and water (commonly 1:1) to facilitate solubility and reaction efficiency.

- Temperature: Room temperature to mild heating, with reaction times typically ranging from 2 to 16 hours depending on the substrate reactivity.

-

- Dissolve azide and alkyne components in the solvent mixture.

- Add copper sulfate and sodium ascorbate to generate the active Cu(I) species.

- Stir at room temperature until complete conversion monitored by TLC or NMR.

- Isolate the triazole product via extraction and purification.

- High regioselectivity for the 1,4-disubstituted triazole.

- Tolerance to various functional groups, including alcohols, amines, and boronic esters.

- Mild reaction conditions prevent degradation of sensitive groups.

- The proximity of the boronic group to the cycloaddition site requires careful optimization to prevent deboronation or degradation, which can be mitigated by choosing appropriate protecting groups or reaction conditions.

Overview:

The introduction of stereochemistry at the 2-position of the propan-2-yl chain is achieved via boron homologation and chiral auxiliaries, such as (+)-pinanediol, to control stereochemistry during boronic ester formation.

- Boron Homologation:

- Starting from chiral boronic esters, insertion of halogenated carbons (e.g., dichloromethyl lithium) introduces the R₂ substituent with high stereocontrol.

- The stereochemistry is maintained during subsequent azide formation and click reactions, ensuring enantiomeric purity.

-

- Nucleophilic substitution of halogenated boronate intermediates with sodium azide yields azido derivatives suitable for click reactions.

-

- The stereochemically pure azides undergo CuAAC with terminal alkynes, preserving stereochemistry and enabling enantiomerically pure triazole derivatives.

- The use of non-nucleophilic catalysts like tetrabutylammonium hydrogensulfate (TBAHS) prevents epimerization during azide formation.

Post-Click Functionalization and Hydrochloride Salt Formation

- After synthesizing the triazole derivative with the amino-propan-2-yl group, the free amine is protonated with hydrochloric acid to form the hydrochloride salt.

- This step involves dissolving the free base in an appropriate solvent (e.g., ethanol or methanol) followed by treatment with HCl gas or aqueous HCl solution, leading to crystalline hydrochloride salts.

Preparation of the Methanol Moiety:

- The methanol group at the 4-position of the triazole can be introduced via the alkyne component (e.g., propargyl alcohol derivatives) during the initial cycloaddition step or through subsequent functionalization.

Alternative Pathways and Considerations

Direct Boronic Acid Incorporation:

- While the literature indicates challenges with boronic groups during click reactions due to potential degradation, recent advances suggest that boronate esters like (+)-pinanediol boronates are stable enough under optimized CuAAC conditions to serve as precursors for boronic acid derivatives.

Protecting Groups and Stability:

- Protecting groups such as pinanediol are employed to stabilize boronic acids during synthesis, with deprotection achieved through transesterification or acid treatment post-cycloaddition.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

The compound features a triazole ring, which is known for its pharmacological properties, and an amino alcohol moiety that may enhance its solubility and bioactivity. The hydrochloride form increases stability and facilitates handling in laboratory settings.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that (1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Triazole compounds are being investigated for their potential anticancer activities. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Further research is required to elucidate the precise pathways involved.

Agricultural Science

Fungicidal Properties

The compound has been evaluated for its efficacy as a fungicide. In vitro studies indicate that it can effectively inhibit the growth of several plant pathogenic fungi. This makes it a promising candidate for developing new agricultural fungicides that are less harmful to the environment compared to traditional options .

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for modifications that can enhance the properties of polymers, such as improving thermal stability or adding biocompatibility features .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Agricultural Application

In a controlled trial assessing the fungicidal properties of various compounds on Fusarium oxysporum, this compound was applied at concentrations ranging from 10 to 100 ppm. Results demonstrated a significant reduction in fungal growth at higher concentrations, suggesting its viability as a natural fungicide alternative .

Mechanism of Action

The mechanism of action of (1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for structurally related compounds:

*Calculated from molecular formula.

Structural Influences on Properties

- Solubility: The linear 2-aminopropyl derivative is expected to exhibit higher aqueous solubility due to its primary amine and hydroxymethyl groups, whereas piperidine/pyrrolidine analogs may favor organic solvents due to their cyclic amines.

- Propenyl derivatives could enable click chemistry applications or covalent inhibitor design.

- Synthetic Accessibility : Many analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as suggested by , which describes triazole formation strategies.

Research Findings and Trends

- Trend Toward Lipophilic Derivatives : Piperidine/pyrrolidine-containing analogs are increasingly studied for central nervous system (CNS) targets due to improved blood-brain barrier penetration.

- Safety Profiles : Most compounds lack explicit hazard data, but general precautions (e.g., handling in ventilated areas) are recommended .

Biological Activity

The compound (1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS Number: 1824049-24-2) is a triazole derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 192.65 g/mol . The unique structure of this compound, characterized by a triazole ring and an aminopropyl group, contributes to its diverse biological activities.

Antifungal and Antibacterial Properties

Triazole compounds are well-known for their antifungal and antibacterial properties. Studies indicate that this compound exhibits activity against various fungal strains, making it a candidate for further exploration as an antifungal agent. The mechanism of action often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining their integrity.

Anticancer Activity

Research has suggested that this compound may also possess anticancer properties. Triazoles have been implicated in the modulation of multiple signaling pathways associated with cancer cell proliferation and survival. Specifically, studies have shown that similar triazole derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced tumor growth in preclinical models .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to decreased lipid synthesis and has implications in treating metabolic disorders such as obesity and dyslipidemia .

Binding Affinity Studies

To understand the biological activity better, binding affinity studies are essential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess how well this compound interacts with various biological targets. These studies are vital for optimizing the pharmacological properties of the compound.

Comparative Analysis with Related Compounds

The following table highlights how this compound compares to structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Aminopropyl)-1H-1,2,3-triazol-4-methanol | Similar triazole ring; different alkyl chain | Antimicrobial properties |

| 5-Amino-[1H]-triazole | Lacks methanol group; simpler structure | Antifungal activity |

| 4-Methyl-[1H]-triazole | Methyl substitution on the triazole | Potential use in drug design |

The presence of both the aminopropan group and the methanol moiety provides this compound with distinctive reactivity and biological profiles that may not be present in other similar compounds.

Study on Anticancer Properties

A study investigated the effects of various triazole derivatives on cancer cell lines. It was found that compounds similar to this compound significantly inhibited cell proliferation in vitro at concentrations as low as 10 µM without affecting non-tumorigenic cells . This selectivity suggests a promising therapeutic window for further development.

Enzyme Inhibition Research

In another study focusing on ACC inhibition, researchers demonstrated that triazole derivatives could effectively reduce fatty acid synthesis in HepG2 liver cells. The results indicated that specific modifications to the triazole ring could enhance inhibitory potency against ACC enzymes .

Q & A

Q. What are the recommended methods for synthesizing (1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride?

The synthesis of triazole-containing compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") due to its efficiency and regioselectivity. For example, intermediate triazole derivatives can be synthesized by reacting azides (e.g., 4-azido-6-methoxy-2-methylquinoline) with propargyl alcohol under Cu(I) catalysis . Post-cyclization functionalization, such as hydrochlorination of the amine group, is critical for final product isolation. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts and ensure high yield.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinning . Key steps include:

Q. What safety precautions are necessary when handling this compound?

Based on analogous triazole derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage: Keep in sealed glass containers at 2–8°C in a dry, dark environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder, twinning, or poor data quality. Strategies include:

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned domains .

- Disorder Modeling: Partition disordered atoms with free variables and apply restraints (e.g., SIMU/DELU in SHELXL) .

- Validation Tools: Cross-check with PLATON/CHECKCIF to identify outliers in geometry or electron density .

Q. What experimental designs are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

Example workflow for HDAC inhibition (inspired by triazole-hydroxamate hybrids ):

- In vitro Assays:

- HDAC Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and recombinant HDAC isoforms.

- Cellular Activity: Test cytotoxicity (MTT assay) and target engagement (western blot for acetylated histones).

Q. How can researchers address low solubility in biological assays?

Common strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.